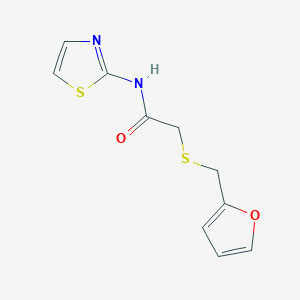

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c13-9(12-10-11-3-5-16-10)7-15-6-8-2-1-4-14-8/h1-5H,6-7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFVTABXMCXHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide typically involves the reaction of furan-2-ylmethyl thiol with thiazol-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product.

Chemical Reactions Analysis

Types of Reactions

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The furan and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 254.32 g/mol. The synthesis typically involves a nucleophilic substitution reaction between furan-2-ylmethyl thiol and thiazol-2-yl acetamide under basic conditions, commonly using sodium hydroxide in ethanol as a solvent. The reaction is heated to facilitate product formation, followed by purification through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural characteristics allow it to interact with various biological targets, potentially disrupting cellular processes in microorganisms. Studies have shown that derivatives of thiazole compounds often possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in developing antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The thiazole moiety is particularly associated with cytotoxic effects against various cancer cell lines. For example, modifications to the thiazole structure have demonstrated enhanced potency against glioblastoma and melanoma cells. The mechanism of action typically involves interaction with specific protein targets, leading to apoptosis in cancer cells .

One notable study focused on the compound's role as a BACE1 inhibitor , which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease. Inhibiting BACE1 could provide a therapeutic avenue for treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Key Observations :

- Bioisosteric Replacements : Compounds with oxadiazole or thiadiazole rings (e.g., ) may enhance hydrogen bonding but introduce synthetic complexity.

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) or electron-donating substituents (e.g., methoxy in ) modulate electronic density, influencing reactivity and target binding.

Yield Comparison :

Structure-Activity Relationships (SAR)

- Thiazole Modifications : Substitution at the thiazole 4-position (e.g., p-tolyl in ) enhances hydrophobic interactions with enzyme pockets.

- Furan vs. Benzene Rings : Furan’s lower aromaticity compared to benzene (e.g., in ) may reduce π-π stacking but increase solubility.

- Thioether vs. Ether Linkages : The thioacetamide bridge in the target compound offers greater resistance to enzymatic hydrolysis than ether-linked analogues .

Biological Activity

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. One common method includes the reaction of 2-chloro-N-(thiazol-2-yl)acetamide with furan-2-ylmethanethiol in the presence of a base such as potassium carbonate. The reaction conditions usually require a suitable solvent, and purification is achieved through recrystallization or chromatography.

BACE1 Inhibition

Research has primarily focused on the compound's role as a BACE1 inhibitor . BACE1 (Beta-site APP Cleaving Enzyme 1) is crucial in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. Inhibiting BACE1 may provide a therapeutic avenue for treating Alzheimer's disease, making this compound a candidate for further investigation .

Anticancer Properties

The compound's thiazole moiety has been associated with anticancer activity. A study indicated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the thiazole structure can enhance its potency against glioblastoma and melanoma cells . The mechanism of action often involves interaction with specific protein targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Thiazole derivatives have been noted for their effectiveness against bacterial strains, indicating potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of both furan and thiazole rings contributes to its unique properties. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the thiazole ring enhances biological activity.

- Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins often show improved efficacy, as seen in various thiazole derivatives .

Alzheimer's Disease Models

In vitro studies using cell lines representative of Alzheimer's disease have shown that this compound effectively reduces amyloid-beta levels when administered at specific concentrations. These findings support its role as a potential therapeutic agent for neurodegenerative disorders .

Cancer Cell Lines

Research involving various cancer cell lines has demonstrated that this compound can induce apoptosis through caspase activation pathways. For example, treatment with the compound resulted in reduced viability in glioblastoma cells compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, diphenylacetic acid derivatives are reacted with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in dichloromethane under triethylamine catalysis at 273 K. Post-synthesis, purification is achieved via column chromatography or recrystallization (e.g., from methanol/acetone mixtures). Structural validation employs melting point analysis, IR (to confirm amide C=O stretches ~1650–1700 cm⁻¹), and NMR (¹H/¹³C for backbone and substituent protons). Elemental analysis (C, H, N, S) is critical to confirm purity, with deviations ≤0.4% indicating high purity .

Q. How do solvent and catalyst choices influence the yield of this compound?

- Methodological Answer : Polar aprotic solvents like dichloromethane or DMF are optimal for coupling reactions due to their ability to stabilize intermediates. Catalytic triethylamine is essential to neutralize HCl byproducts, improving reaction efficiency. For example, reactions in dichloromethane at 273 K yield 70–85% purity post-extraction. Lower temperatures (e.g., 273 K) minimize side reactions, while higher temperatures risk decomposition of thiazole moieties .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of thiazole-containing acetamides?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For instance, dihedral angles between the thiazole ring and aryl/acetyl groups (e.g., 12.32–81.85°) clarify spatial arrangements, while hydrogen-bonding patterns (N–H⋯N, C–H⋯π) stabilize crystal packing. SCXRD also identifies polymorphism risks, as seen in compounds with varying phenyl substituents . Refinement protocols, such as riding models for H atoms and outlier omission, ensure data accuracy .

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses interactions with enzymes like α-glucosidase. The compound’s furan and thiazole moieties are aligned with active-site residues (e.g., hydrophobic pockets or catalytic triads). Binding poses are validated via RMSD calculations (<2.0 Å) against co-crystallized ligands. MD simulations (100 ns) further evaluate stability, with hydrogen-bond occupancy >50% indicating robust binding .

Q. How can contradictory NMR data arising from tautomerism in thiazole-acetamide derivatives be resolved?

- Methodological Answer : Thiazole tautomerism (e.g., 2- vs. 4-substitution) causes peak splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) at 173–298 K can suppress dynamic effects, while 2D techniques (COSY, HSQC) map coupling networks. For example, thiazole C5-H protons resonate at δ 7.2–7.5 ppm, distinct from acetamide NH (~δ 10.5 ppm). X-ray crystallography is definitive for tautomer assignment .

Q. What strategies optimize reaction conditions to minimize byproducts in heterocyclic acetamide synthesis?

- Methodological Answer : Design of Experiments (DoE) evaluates factors like stoichiometry, temperature, and catalyst loading. For instance, EDC.HCl in 1.2–1.5 equivalents minimizes unreacted carboxylate intermediates. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as acyloxyoxazolidinone formation. Post-reaction quenching with ice-cold HCl removes excess reagents, improving isolated yields to >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.